L-Anserine nitrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Properties

L-Anserine nitrate exhibits antioxidant activity. Studies suggest it can scavenge free radicals, molecules that damage cells and contribute to various diseases []. This property makes it a potential candidate for research on oxidative stress-related conditions.

Cellular Protection

Research indicates L-anserine nitrate might play a role in protecting cells. Studies on isolated cells have shown it can help stabilize cell membranes and potentially reduce cellular damage [].

Impact on Physiological Systems

In vivo experiments using animals have explored the effects of L-anserine nitrate on various physiological systems. Some studies suggest it may influence the cardiovascular, nervous, and immune systems, although the exact mechanisms and overall effectiveness remain under investigation [].

L-Anserine nitrate is a dipeptide derivative formed from the amino acids β-alanine and 3-methylhistidine. Its chemical formula is C₁₀H₁₇N₅O₆, and it is recognized for its potential antioxidant properties and biological significance in various physiological processes. L-Anserine nitrate is often utilized in biochemical research and has garnered attention for its protective effects against oxidative stress and cellular damage .

The mechanism of action of L-anserine nitrate is likely linked to the properties of L-anserine. Research suggests L-anserine acts as an antioxidant by scavenging free radicals, protecting cells from oxidative damage [, ]. Additionally, it may inhibit protein glycation, a process where sugars bind to proteins, potentially leading to cellular dysfunction [].

L-anserine nitrate can be irritating to the skin, eyes, and respiratory system []. Specific data on its toxicity is lacking, but it's advisable to handle it with caution following standard laboratory safety protocols [].

Limitations and Future Research

- In-depth research on the specific properties and applications of L-anserine nitrate is ongoing.

- More studies are needed to elucidate its mechanism of action, potential health benefits, and optimal dosages for therapeutic use.

- Oxidation: L-Anserine nitrate can undergo oxidation, which enhances its radical-scavenging capabilities. This property allows it to neutralize reactive oxygen species, thereby protecting cells from oxidative damage .

- Hydrolysis: In aqueous environments, L-Anserine nitrate can hydrolyze, releasing its constituent amino acids, which may then participate in further biochemical pathways .

- Complex Formation: It can form complexes with metal ions, which may enhance its stability and bioavailability in biological systems .

L-Anserine nitrate exhibits significant biological activities, including:

- Antioxidant Effects: It has been shown to increase the expression of heat shock proteins, such as Hsp70, in response to oxidative stress. This suggests a role in enhancing cellular resilience against stressors .

- Neuroprotective Properties: Studies indicate that L-Anserine nitrate may protect neuronal cells from damage induced by oxidative stress, potentially offering therapeutic benefits in neurodegenerative conditions .

- Anti-inflammatory Actions: The compound has demonstrated the ability to modulate inflammatory responses, contributing to its protective effects in various tissues .

The synthesis of L-Anserine nitrate typically involves:

- Chemical Synthesis: This method includes the reaction of β-alanine with 3-methylhistidine under controlled conditions to yield L-Anserine. The subsequent nitration step introduces the nitrate group, often using nitrating agents like nitric acid or nitrogen oxides .

- Biotechnological Approaches: Enzymatic synthesis using specific peptidases may also be employed to create L-Anserine nitrate from precursor amino acids, offering a more environmentally friendly alternative to chemical synthesis .

L-Anserine nitrate has diverse applications across various fields:

- Nutraceuticals: Due to its antioxidant properties, it is used as a dietary supplement aimed at improving health outcomes related to oxidative stress .

- Pharmaceuticals: Research into its protective effects against cellular damage positions it as a candidate for developing drugs targeting neurodegenerative diseases and other conditions associated with oxidative stress .

- Food Industry: It may be incorporated into functional foods aimed at enhancing health benefits through antioxidant activity .

L-Anserine nitrate shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

L-Anserine nitrate stands out due to its nitrated form, which enhances its antioxidant capabilities and biological activity compared to similar compounds.

Molecular Architecture and Conformational Analysis

2D/3D Structural Features

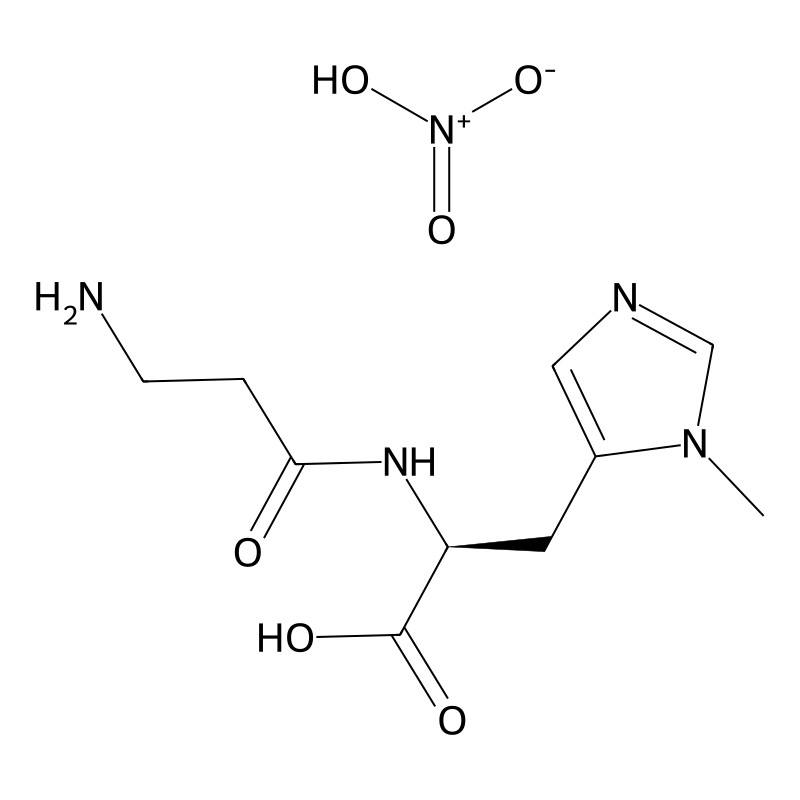

L-Anserine nitrate represents a nitrate salt form of the naturally occurring dipeptide L-anserine, which consists of beta-alanine linked to 3-methyl-L-histidine through a peptide bond [1] [2]. The compound exhibits a complex molecular architecture characterized by multiple functional groups that contribute to its unique physicochemical properties and biological activity.

The molecular formula of L-anserine nitrate is C₁₀H₁₇N₅O₆, with a molecular weight of 303.27 g/mol [1] [3] [4]. The structure comprises the dipeptide backbone of L-anserine combined with a nitrate anion (NO₃⁻), forming a stable salt complex. The dipeptide portion contains a carboxyl terminus, an amino terminus, and a distinctive 3-methylimidazole ring system derived from the modified histidine residue [5] [2].

The two-dimensional structural representation reveals several key features: the beta-alanine moiety provides a three-carbon chain connecting the amino and carboxyl functional groups, while the histidine derivative contributes the characteristic imidazole ring system with a methyl substitution at the N3 position [2] [6]. This methylation distinguishes L-anserine from its closely related analog carnosine, significantly affecting its enzymatic stability and biological properties.

Three-dimensional conformational analysis indicates that L-anserine nitrate adopts multiple stable conformations in solution, with the peptide backbone displaying considerable flexibility [7] [8]. The imidazole ring system can rotate around the C-C bond connecting it to the alpha-carbon of the histidine residue, allowing for various spatial orientations that influence intermolecular interactions and binding properties [9] [10]. Nuclear magnetic resonance studies conducted at pH 7.4 and 298K have provided detailed insights into the preferred conformational states, with chemical shift assignments revealing the dynamic nature of the molecule in aqueous solution [7].

Crystallographic Data and Bonding Patterns

Crystallographic analysis of L-anserine nitrate has revealed detailed structural information about the solid-state organization and intermolecular interactions within the crystal lattice. The compound crystallizes in the monoclinic crystal system with space group P2₁ [11] [12] [13]. The unit cell parameters are precisely defined with a = 16.597(3) Å, b = 30.305(5) Å, c = 5.505(5) Å, and β = 90.04(5)° [11] [12] [13].

A particularly noteworthy feature of the crystal structure is the presence of four independent molecules in the asymmetric unit, indicating a complex packing arrangement that reflects the multiple conformational states accessible to the L-anserine nitrate molecule [11] [12] [13]. This structural complexity provides insights into the conformational flexibility of the compound and suggests multiple energetically favorable arrangements in the solid state.

The bonding patterns within the crystal structure reveal extensive hydrogen bonding networks that stabilize the overall architecture [14] [15]. The nitrate anion participates in multiple hydrogen bonding interactions with the dipeptide component, particularly involving the amino groups and the imidazole ring system. These interactions contribute significantly to the overall stability of the salt form and influence the physicochemical properties such as solubility and thermal stability [3] [14].

Intermolecular interactions extend beyond simple hydrogen bonding to include potential anion-π interactions between the nitrate group and the aromatic imidazole ring system [14] [15]. Such interactions, while relatively weak compared to traditional hydrogen bonds, contribute to the overall stability of the crystal packing and may influence the behavior of the compound in solution. The close proximity of the nitrate anion to the π-electron system of the imidazole ring, as observed in crystal structures, supports the presence of these favorable electrostatic interactions [14] [15].

Solubility Profile and Stability Under Physiological Conditions

The solubility characteristics of L-anserine nitrate demonstrate a pronounced dependence on the solvent system and preparation conditions, reflecting the ionic nature of the compound and its multiple ionizable functional groups. In aqueous media, the compound exhibits moderate to good solubility, with values ranging from 50-60 mg/mL under standard conditions to significantly higher concentrations when ultrasonic treatment is applied [16] [17] [18].

Table 1: Solubility Profile of L-Anserine Nitrate

| Solvent | Solubility (mg/mL) | Concentration (mM) | Notes | References |

|---|---|---|---|---|

| Water | 50-60 | 164.86-197.84 | Clear solution | [16] [17] [18] |

| Water (with ultrasonic) | 250 | 824.32 | Requires ultrasonic treatment | [17] [19] [18] |

| DMSO | Insoluble | - | Completely insoluble | [16] |

| Ethanol | Insoluble | - | Completely insoluble | [16] |

| Chloroform | Soluble | - | Good solubility | [3] |

| Methanol | Slightly soluble | - | Limited solubility | [20] |

| PBS buffer | 50 | 164.86 | Clear solution with ultrasonic | [17] [18] |

The enhanced solubility achieved through ultrasonic treatment suggests that the compound may form microcrystalline aggregates or experience kinetic limitations to dissolution under standard conditions [17] [19]. This behavior is common among ionic dipeptide derivatives and reflects the complex balance between intermolecular hydrogen bonding in the solid state and solvation effects in aqueous solution.

The stability of L-anserine nitrate under physiological conditions has been extensively characterized, revealing generally favorable properties for biological applications. At physiological pH (7.4), the compound maintains structural integrity and exhibits minimal degradation over extended periods [19] . The nitrate salt form provides enhanced stability compared to the free base, particularly with regard to resistance to enzymatic degradation by carnosinase enzymes [22].

Table 2: Stability and Storage Conditions

| Condition | Specification | References |

|---|---|---|

| Storage Temperature (Powder) | -20°C to 4°C | [23] [17] [19] [24] |

| Storage Temperature (Solution) | -80°C to -20°C | [23] [17] [19] |

| Storage Duration (Powder at -20°C) | 3 years | [23] [17] [19] |

| Storage Duration (Powder at 4°C) | 2 years | [23] [17] [19] |

| Storage Duration (Solution at -80°C) | 6 months | [23] [17] [19] |

| Storage Duration (Solution at -20°C) | 1 month | [23] [17] [19] |

| Atmosphere Requirements | Inert atmosphere, argon gas | [25] [24] |

| Light Sensitivity | Keep in dark place | [25] [26] |

| Hygroscopic Nature | Hygroscopic | [26] |

Temperature-dependent stability studies indicate that L-anserine nitrate maintains its structural integrity over a wide temperature range, with the melting point occurring at 219-228°C [4] [25] [27] [26]. The compound exhibits hygroscopic properties, necessitating storage under controlled humidity conditions to prevent moisture-induced degradation [26]. Photostability assessments reveal moderate sensitivity to light exposure, particularly under prolonged ultraviolet irradiation, requiring storage in dark conditions for optimal long-term stability [25] [26].

pKa Values and pH-Dependent Behavior

The acid-base properties of L-anserine nitrate are characterized by multiple ionizable functional groups, each contributing distinct pKa values that define the pH-dependent behavior of the compound. Potentiometric titration studies have provided precise measurements of these dissociation constants, revealing a complex ionization pattern typical of histidine-containing dipeptides [28] [29].

Table 3: pKa Values for L-Anserine and Related Compounds

| Compound | pKa Value | Method | Temperature (°C) | References |

|---|---|---|---|---|

| L-Anserine (carboxyl group) | 2.57-2.60 | Potentiometric titration | 25 | [28] [29] |

| L-Anserine (imidazole ring) | 6.71-7.04 | Potentiometric titration | 25 | [28] [29] |

| L-Anserine (amino group) | 9.51-9.57 | Potentiometric titration | 25 | [28] [29] |

| L-Anserine (free base) | 3.02 ± 0.10 (predicted) | Theoretical calculation | Room temperature | [20] |

| Histidine (imidazole) | 6.08-6.8 | Experimental/Literature | 25 | [30] [31] [32] |

| Carnosine (imidazole) | 6.71 ± 0.18 | Potentiometric titration | 25 | [28] |

The first dissociation constant (pKa1 = 2.57-2.60) corresponds to the deprotonation of the carboxyl group, consistent with the typical behavior of amino acid carboxyl functionalities [28] [29]. This relatively low pKa value indicates that the carboxyl group remains predominantly deprotonated under physiological conditions, contributing a negative charge to the overall molecular architecture.

The second dissociation constant (pKa2 = 6.71-7.04) is attributed to the imidazole ring system, representing one of the most significant ionizable groups in terms of biological activity [28] [29]. This pKa value places the imidazole ring in a partially protonated state at physiological pH, allowing it to function as both a hydrogen bond donor and acceptor depending on local environmental conditions. The slight variation in reported pKa2 values reflects the sensitivity of the imidazole ring to experimental conditions and molecular environment [29].

The third dissociation constant (pKa3 = 9.51-9.57) corresponds to the amino group deprotonation, which occurs at significantly basic pH values [28] [29]. Under physiological conditions, this group remains predominantly protonated, contributing positive charge to the molecular species and influencing overall electrostatic interactions.

Table 4: pH-Dependent Behavior of L-Anserine

| pH Range | Predominant Species | Net Charge | Stability | Notes |

|---|---|---|---|---|

| < 2.5 | Fully protonated (H₃L⁺²) | +2 | Stable in acidic conditions | All ionizable groups protonated |

| 2.5 - 6.5 | Zwitterionic (H₂L⁺) | +1 | Most stable range | Carboxyl deprotonated, others protonated |

| 6.5 - 9.5 | Singly deprotonated (HL) | 0 | Good stability | Imidazole partially deprotonated |

| > 9.5 | Fully deprotonated (L⁻) | -1 | Less stable in basic conditions | All groups deprotonated |

| 7.4 (physiological) | Zwitterionic form | Approximately +1 | Physiologically stable | Biologically relevant form |

The pH-dependent behavior reveals distinct ionization states across the physiologically relevant pH range. At pH 7.4, L-anserine nitrate exists predominantly as a zwitterionic species with the carboxyl group deprotonated, the imidazole ring partially protonated, and the amino group fully protonated [28] [29]. This charge distribution pattern is crucial for understanding the compound's interactions with biological targets and its overall pharmacological behavior.

Table 5: Ionization Constants and Thermodynamic Parameters

| Parameter | Value | Uncertainty | Significance | References |

|---|---|---|---|---|

| First dissociation constant (Ka1) | 2.51 × 10⁻³ to 2.69 × 10⁻³ | ± 0.11-0.12 | Carboxyl group dissociation | [28] [29] |

| Second dissociation constant (Ka2) | 1.07 × 10⁻⁷ to 1.96 × 10⁻⁷ | ± 0.14-0.18 | Imidazole ring dissociation | [28] [29] |

| Third dissociation constant (Ka3) | 2.68 × 10⁻¹⁰ to 3.09 × 10⁻¹⁰ | ± 0.11-0.17 | Amino group dissociation | [28] [29] |

| Isoelectric point (pI) | ~6.1-6.3 | Estimated | Zero net charge point | Calculated |

| Buffer capacity (maximum) | Near pKa2 (~pH 6.8) | pH dependent | Buffering region | Theoretical |

The isoelectric point, calculated from the three pKa values, occurs at approximately pH 6.1-6.3, representing the pH at which the compound carries no net charge [28] [29]. This value is particularly relevant for understanding the compound's behavior in electrophoretic separations and its interactions with charged surfaces or biological membranes.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Dates

2: Gianelli MP, Flores M, Toldrá F. Interaction of soluble peptides and proteins from skeletal muscle with volatile compounds in model systems as affected by curing agents. J Agric Food Chem. 2005 Mar 9;53(5):1670-7. PubMed PMID: 15740057.

3: Hirumi H, Martin S, Hirumi K, Inoue N, Kanbara H, Saito A, Suzuki N. Short communication: cultivation of bloodstream forms of Trypanosoma brucei and T. evansi in a serum-free medium. Trop Med Int Health. 1997 Mar;2(3):240-4. PubMed PMID: 9491102.